This compound can be classified as:
The synthesis of (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid involves several steps, typically starting from benzylamine and employing various reagents and conditions to achieve the desired product.
For example, one method describes the preparation of N-benzyl glycine ethyl ester through similar steps, which can be further modified to yield (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid by cyclization and hydrolysis .
The molecular structure of (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid can be described as follows:
The molecular formula can be represented as with a molecular weight that reflects the combined weights of all constituent atoms.
Computational modeling can provide insights into the three-dimensional conformation of the compound, influencing its interaction with biological targets.
(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as:
The mechanism of action for (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid is not fully elucidated but may involve interactions with neurotransmitter systems:
The pharmacological effects could include modulation of synaptic transmission, affecting mood and cognition depending on receptor interactions.
(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid has several potential applications:
Piperidine—a six-membered heterocyclic ring containing one nitrogen atom—serves as a foundational scaffold in drug discovery due to its exceptional conformational flexibility and bioisosteric properties. Approximately 23% of FDA-approved small-molecule drugs contain this privileged structure, spanning therapeutic categories from antipsychotics (e.g., risperidone) to analgesics and antivirals [1] [4]. The saturation of the piperidine ring enables predictable stereochemistry and hydrogen-bonding capabilities, facilitating targeted interactions with biological macromolecules. Structural modifications at the nitrogen atom (N1), C3, or C4 positions directly modulate pharmacological profiles—including receptor affinity, metabolic stability, and blood-brain barrier permeability—making piperidine derivatives indispensable in CNS and antimicrobial drug development [8]. The incorporation of (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid into molecular architectures leverages these advantages while introducing carboxylic acid functionality for salt formation or prodrug conjugation.
The strategic decoration of piperidine at N1 and C3 positions creates synergistic effects that enhance drug-likeness. The benzyl group appended to the piperidine nitrogen (N-benzylation) confers:
Simultaneously, the acetic acid moiety tethered via a methoxy linker at C3 delivers:
Table 1: Key Identifiers and Physicochemical Properties of (1-Benzyl-piperidin-3-ylmethoxy)-acetic Acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1353961-46-2 | [1] [4] |
Molecular Formula | C₁₅H₂₁NO₃ | [1] |
Exact Molecular Weight | 263.152 g/mol | [4] |
Canonical SMILES | O=C(O)COCC1CCCN(Cc2ccccc2)C1 | [1] |
Topological Polar Surface Area (PSA) | 49.8 Ų | [4] |
XLogP3 Value | -0.3 | [4] |
The C3-methoxyacetic acid substitution distinguishes this compound from analogues like [(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid (CID 66564977, [3]) or [(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (Ref. 3D-DEC94702, [7]). Replacing the amino linker (–NH–) with an ether oxygen (–O–) reduces basicity and hydrogen-bond donor capacity while improving metabolic resistance to oxidative dealkylation. This modification significantly impacts ligand-receptor binding kinetics and solubility profiles, as evidenced by the compound’s negative XLogP3 value—indicating higher hydrophilicity than N-benzylpiperidine alone [4].
Table 2: Structural Comparison of Key Piperidine Derivatives with C3-Substituted Acidic Moieties
Compound Name | Linker Type | Molecular Formula | PSA (Ų) | Bioactivity Relevance |
---|---|---|---|---|
(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid | Ether (-O-) | C₁₅H₂₁NO₃ | 49.8 | Enhanced solubility; carboxylate H-bonding |
[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid | Amine (-NH-) | C₁₅H₂₂N₂O₂ | 49.1 | Zwitterion formation; metal chelation |
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid | Tertiary amine | C₁₈H₂₈N₂O₂ | 32.3 | Reduced polarity; membrane penetration |
(1-BENZYL-4-OXO-PIPERIDIN-3-YL)-ACETIC ACID ETHYL ESTER | Direct bond | C₁₆H₂₁NO₃ | 46.6 | Ketone reactivity; ester prodrug potential |
The carboxylic acid terminus enables diverse synthetic applications:
This structural duality—combining lipophilic benzyl-piperidine with polar carboxylate—makes the compound a versatile building block for drug candidates targeting neurological disorders and infections. Suppliers like Fluorochem (UK) and JHECHEM (China) provide this intermediate for pharmaceutical R&D, highlighting its industrial utility [1] [4].
Comprehensive Compound List
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3